16-氧代咖啡醇

描述

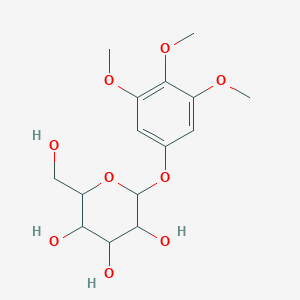

16-Oxocafestol is a naturally occurring polyphenolic compound that is found in the leaves of Coffea arabica and Coffea canephora, two of the most popular coffee species. 16-Oxocafestol is a member of the xanthine family and is known to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. In recent years, 16-Oxocafestol has been the subject of much scientific research, with a focus on its potential therapeutic applications.

科学研究应用

抗氧化活性

16-氧代咖啡醇具有抗氧化特性 . 它是咖啡中发现的咖啡醇的衍生物 . 抗氧化剂是可以防止或减缓自由基对细胞的损害的物质,自由基是不稳定分子,机体在对环境和其他压力的反应中会产生自由基。

谷胱甘肽-S-转移酶(GST)活性增强

研究发现,16-氧代咖啡醇可以增加细胞溶质谷胱甘肽-S-转移酶(GST)活性 . GST是酶,它们通过催化许多疏水性和亲电子性化合物与还原型谷胱甘肽的结合在解毒中起着至关重要的作用。

组织巯基水平升高

研究表明,16-氧代咖啡醇可以增强肝脏和小肠粘膜的组织巯基水平 . 巯基通常存在于蛋白质和酶中,对于其功能至关重要。

潜在的化学预防特性

作为咖啡醇的衍生物,16-氧代咖啡醇可能具有化学预防潜力 . 化学预防是指使用物质来阻止或减缓癌症的发展。

潜在的抗癌特性

16-氧代咖啡醇也可能具有抗癌特性 . 这是基于它诱导 II 期酶的能力,II 期酶参与致癌物的解毒。

作用机制

Target of Action

The primary target of 16-Oxocafestol is the enzyme Glutathione S-transferase (GST) . GST plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.

Mode of Action

16-Oxocafestol interacts with its target, GST, by enhancing its activity . This interaction results in an increase in the conjugation of glutathione to various compounds, thereby facilitating their removal from the body and reducing potential damage to cells.

Biochemical Pathways

The action of 16-Oxocafestol primarily affects the glutathione metabolic pathway . By enhancing the activity of GST, 16-Oxocafestol increases the conjugation of glutathione to various compounds. This process is a key step in the detoxification of harmful substances and the prevention of oxidative stress.

Pharmacokinetics

It is known that the compound is a solid at room temperature and has slight solubility in chloroform and methanol . These properties may influence its bioavailability and distribution within the body.

Result of Action

The primary result of 16-Oxocafestol’s action is an increase in the levels of GST activity and acid-soluble sulfhydryl in the liver and small bowel mucosa . This leads to enhanced detoxification processes and a reduction in oxidative stress, potentially offering protective effects against various forms of cellular damage.

Action Environment

The action of 16-Oxocafestol may be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its efficacy and stability could be affected by the chemical environment within the body . .

安全和危害

The safety data sheet suggests that no special measures are required in general. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . It generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If swallowed and symptoms persist, a doctor should be consulted .

未来方向

生化分析

Biochemical Properties

16-Oxocafestol interacts with the enzyme glutathione S-transferase (GST), a critical enzyme involved in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione . Through these interactions, 16-Oxocafestol enhances the activity of GST and increases the levels of tissue sulfhydryl .

Cellular Effects

In terms of cellular effects, 16-Oxocafestol has been found to increase the levels of GST and tissue sulfhydryl in liver and small bowel mucosa . This suggests that 16-Oxocafestol may play a role in protecting cells from oxidative stress by enhancing the body’s antioxidant defenses .

Molecular Mechanism

The molecular mechanism of 16-Oxocafestol involves its interaction with GST. By enhancing the activity of this enzyme, 16-Oxocafestol increases the levels of tissue sulfhydryl, a biomolecule that plays a crucial role in maintaining the redox balance within cells .

Temporal Effects in Laboratory Settings

While specific temporal effects of 16-Oxocafestol in laboratory settings have not been extensively documented, it is known that the compound can enhance the activity of GST and increase tissue sulfhydryl levels when administered at a dose of 10 µmol/animal once per day for three days .

Dosage Effects in Animal Models

The effects of 16-Oxocafestol at different dosages in animal models have not been extensively studied. It has been reported that the compound can enhance the activity of GST and increase tissue sulfhydryl levels when administered at a dose of 10 µmol/animal once per day for three days .

Metabolic Pathways

16-Oxocafestol is involved in the metabolic pathway of glutathione, specifically in the process of glutathione conjugation, a key phase II detoxification pathway . The compound enhances the activity of GST, an enzyme that catalyzes the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .

Transport and Distribution

Given its role in enhancing the activity of GST, it is likely that the compound may be distributed to areas where GST is present, such as the liver and small bowel mucosa .

Subcellular Localization

Given its interaction with GST, it is likely that the compound may be localized in areas where GST is present, such as the cytosol .

属性

IUPAC Name |

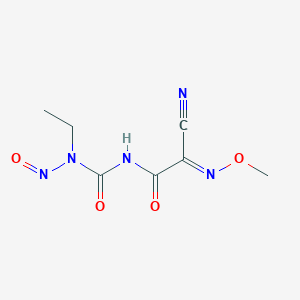

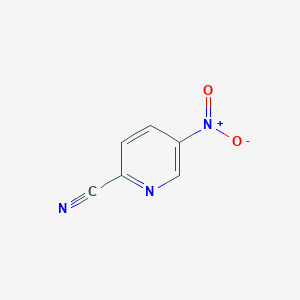

12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h6,9,12,14,17H,2-5,7-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWYTNONBBOFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16973.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)